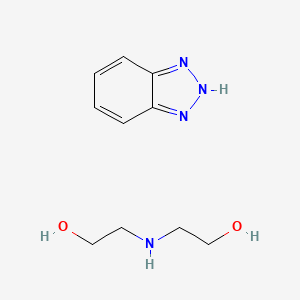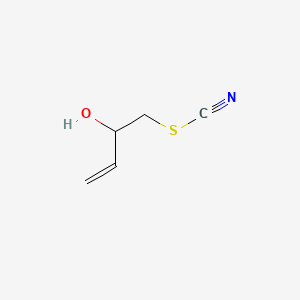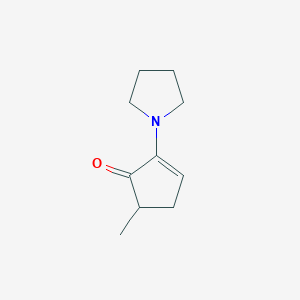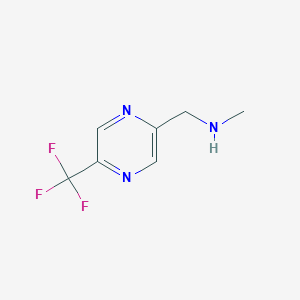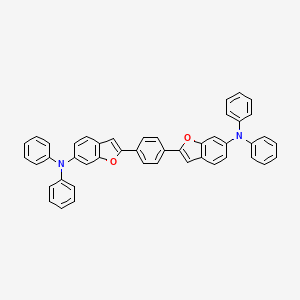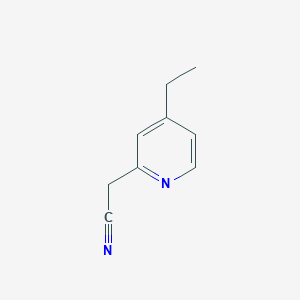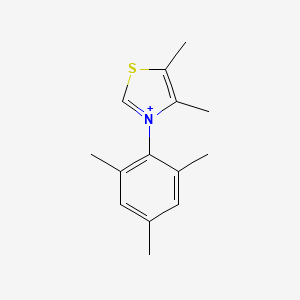
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- is a complex organic compound with the molecular formula C58H82N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its use in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of palladium-catalyzed cross-coupling reactions, which are common in organic synthesis.
Industrial Production Methods
On an industrial scale, the production of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of large-scale reactors and advanced purification techniques ensures the efficient production of this compound for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .
Applications De Recherche Scientifique
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymer semiconductors, which are essential in organic electronics.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating charge transport and light emission. The compound’s unique structure allows it to form stable films and interfaces, which are crucial for device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another compound used in organic electronics with similar structural features.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors and has comparable applications.
Uniqueness
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- stands out due to its specific diazene linkage, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as OLEDs and other optoelectronic devices .
Propriétés
Formule moléculaire |
C58H82N2 |
|---|---|
Poids moléculaire |
807.3 g/mol |
Nom IUPAC |
bis(9,9-dioctylfluoren-2-yl)diazene |
InChI |
InChI=1S/C58H82N2/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)59-60-48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 |
Clé InChI |
WIMBZWDNVXUGSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


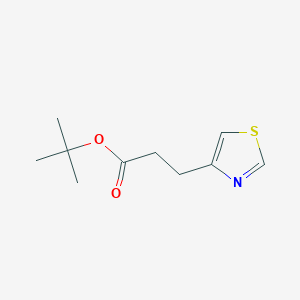
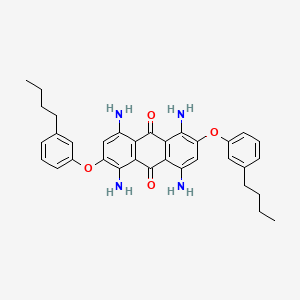
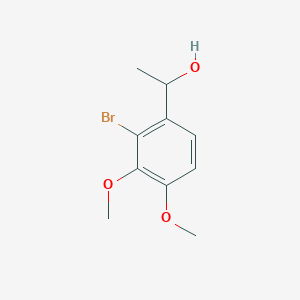
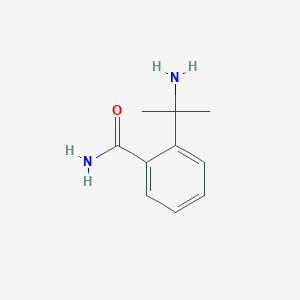
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
